molecular formula C9H10I2N2O2 B12758965 3-Amino-3-(5-amino-2,4-diiodophenyl)propanoic acid CAS No. 147-56-8

3-Amino-3-(5-amino-2,4-diiodophenyl)propanoic acid

Cat. No.: B12758965
CAS No.: 147-56-8
M. Wt: 432.00 g/mol
InChI Key: YJQGRXHEUNKDKJ-UHFFFAOYSA-N
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Description

3-Amino-3-(5-amino-2,4-diiodophenyl)propanoic acid is a chemical compound with the molecular formula C9H10I2N2O2. It is a derivative of tyrosine, an amino acid that plays a crucial role in the synthesis of proteins. This compound is characterized by the presence of two iodine atoms and two amino groups attached to a phenyl ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(5-amino-2,4-diiodophenyl)propanoic acid typically involves the iodination of a precursor compound, followed by the introduction of amino groups. One common method involves the use of iodine and an oxidizing agent to introduce the iodine atoms onto the phenyl ring. The amino groups are then introduced through a series of reactions involving nitration, reduction, and amination.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to prevent over-iodination and to ensure the selective introduction of amino groups.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(5-amino-2,4-diiodophenyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace halogen atoms.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully aminated derivatives.

Scientific Research Applications

3-Amino-3-(5-amino-2,4-diiodophenyl)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and as a probe for studying enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Amino-3-(5-amino-2,4-diiodophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of iodine atoms enhances its ability to interact with biological molecules, potentially leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid: Another tyrosine derivative with similar iodine substitution.

    3,5-Diiodotyrosine: A compound with two iodine atoms on the phenyl ring but lacking additional amino groups.

Uniqueness

3-Amino-3-(5-amino-2,4-diiodophenyl)propanoic acid is unique due to the presence of both amino and iodine groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial use.

Properties

CAS No.

147-56-8

Molecular Formula

C9H10I2N2O2

Molecular Weight

432.00 g/mol

IUPAC Name

3-amino-3-(5-amino-2,4-diiodophenyl)propanoic acid

InChI

InChI=1S/C9H10I2N2O2/c10-5-2-6(11)8(13)1-4(5)7(12)3-9(14)15/h1-2,7H,3,12-13H2,(H,14,15)

InChI Key

YJQGRXHEUNKDKJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1N)I)I)C(CC(=O)O)N

Origin of Product

United States

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